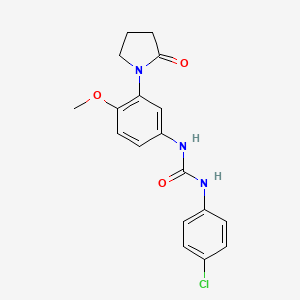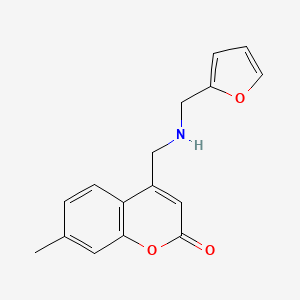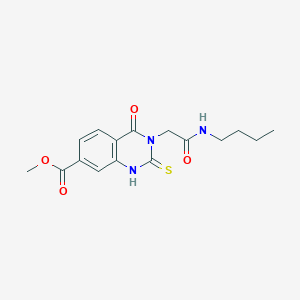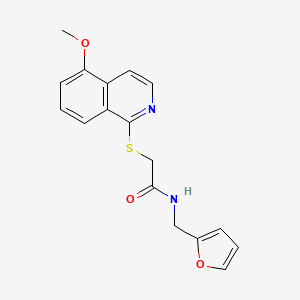![molecular formula C21H13F3N2O B2702916 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile CAS No. 478247-94-8](/img/structure/B2702916.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 366.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.The storage temperature is reported to be between 2 and 8 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.
Applications De Recherche Scientifique
Indole Derivatives Synthesis and Classification
Indole derivatives, including structures similar to 3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile, have been a focal point of organic synthesis due to their prevalence in alkaloids and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for indole synthesis, highlighting the versatility of these compounds in organic chemistry. This framework aids in understanding the synthetic pathways that could apply to the synthesis of complex indole derivatives, potentially including this compound (Taber & Tirunahari, 2011).
Environmental Persistence and Toxicity of Fluorinated Compounds
Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which share structural elements with this compound, underscores concerns regarding their environmental persistence and toxicity. Studies have documented the widespread occurrence of PFAS in the environment and their potential adverse effects on human health and ecosystems. For instance, the developmental toxicity of PFOS and PFOA, compounds related to PFAS, indicates the significant challenges posed by these persistent organic pollutants (Lau, Butenhoff, & Rogers, 2004).
Biodegradation and Removal Technologies for Fluorinated Compounds
Addressing the environmental impact of fluorinated compounds, including those structurally related to this compound, involves exploring biodegradation pathways and removal technologies. Research by Liu and Avendaño (2013) delves into microbial degradation of polyfluoroalkyl chemicals, shedding light on potential environmental fate and degradation mechanisms. This work is crucial for developing strategies to mitigate the persistence of such compounds in natural and engineered ecosystems (Liu & Avendaño, 2013).
Therapeutic Applications of Structurally Related Compounds
The therapeutic potential of compounds structurally related to this compound is evidenced by research on 1,3,4-oxadiazole derivatives. These compounds exhibit a broad range of biological activities, serving as a foundation for the development of novel CNS drugs, among other therapeutic applications. The research highlights the structural features beneficial for binding with different enzymes and receptors, suggesting potential medicinal chemistry applications for indole derivatives (Verma et al., 2019).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]pyrido[1,2-a]indole-10-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)15-5-3-4-14(10-15)13-27-16-7-8-17-18(12-25)19-6-1-2-9-26(19)20(17)11-16/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCHNUHQKPADJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(4-chlorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2702833.png)
![1-benzyl-N-(4-ethylphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702834.png)



![5-((2-chloro-6-fluorobenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7-fluoroquinazoline](/img/structure/B2702841.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702845.png)



![4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid methyl ester](/img/structure/B2702853.png)

